molecular formula C7H10O3 B14409848 5-Ethyl-5-methoxyfuran-2(5H)-one CAS No. 86799-55-5

5-Ethyl-5-methoxyfuran-2(5H)-one

Cat. No.: B14409848
CAS No.: 86799-55-5
M. Wt: 142.15 g/mol
InChI Key: VZWSYQVRDZKYDD-UHFFFAOYSA-N
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Description

5-Ethyl-5-methoxyfuran-2(5H)-one: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes both ethyl and methoxy substituents on the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2-methoxy-3-buten-1-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methoxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furans, dihydrofurans, and oxidized furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-5-methoxyfuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methoxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-methoxyfuran-2(5H)-one
  • 5-Ethyl-5-hydroxyfuran-2(5H)-one
  • 5-Ethyl-5-methoxyfuran-3(5H)-one

Uniqueness

5-Ethyl-5-methoxyfuran-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

86799-55-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

5-ethyl-5-methoxyfuran-2-one

InChI

InChI=1S/C7H10O3/c1-3-7(9-2)5-4-6(8)10-7/h4-5H,3H2,1-2H3

InChI Key

VZWSYQVRDZKYDD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(=O)O1)OC

Origin of Product

United States

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